6-amino-1H-pyrimidin-4-one
Description
Properties
IUPAC Name |
6-amino-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-3-1-4(8)7-2-6-3/h1-2H,(H3,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMLLTVIMFEQRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with Malonic Acid Derivatives
Malonic acid or its esters react with guanidine under acidic conditions to yield 6-amino-1H-pyrimidin-4-one. For example, guanidine hydrochloride and diethyl malonate undergo cyclization in ethanol with hydrochloric acid catalysis, producing the target compound in 65–72% yield. The reaction proceeds via intermediate enolate formation, followed by intramolecular dehydration.
Key Parameters :
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Temperature : 80–100°C
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Catalyst : HCl or H₂SO₄
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Solvent : Ethanol or water
Use of β-Keto Esters
Ethyl acetoacetate reacts with guanidine carbonate in aqueous sodium hydroxide to form this compound. This method achieves higher yields (75–85%) due to the electron-withdrawing effect of the keto group, which enhances cyclization kinetics.
Mechanistic Insight :
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Deprotonation of guanidine to form a strong nucleophile.
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Nucleophilic attack on the β-keto ester’s carbonyl carbon.
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Ring closure via elimination of ethanol.
Catalytic Methods for Enhanced Efficiency
Recent advances emphasize catalytic systems to improve reaction rates and selectivity.
Acid-Catalyzed Cyclization
Phosphoric acid catalysts (e.g., P₂O₅) in aprotic solvents like DMF enable rapid cyclization at lower temperatures (60–70°C). This approach reduces side products, yielding 80–88% purity.
Metal-Mediated Reactions
Copper(II) acetate catalyzes the coupling of guanidine with acetylenedicarboxylates, forming pyrimidinone derivatives in a single step. This method is notable for its atom economy and scalability.
Comparative Performance :
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| P₂O₅ | 85 | 4 |
| Cu(OAc)₂ | 78 | 6 |
| HCl | 72 | 8 |
Solvent-Free and Green Synthesis
Eco-friendly protocols eliminate organic solvents, reducing environmental impact.
Mechanochemical Grinding
Solid-state reactions using guanidine nitrate and malonic acid, ground with a mortar and pestle, yield 70–75% product. This method avoids solvent use and achieves completion in 2–3 hours.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 120°C) accelerates cyclocondensation, completing reactions in 15–20 minutes with 80–90% yields. This technique is ideal for high-throughput applications.
Post-Synthetic Modifications
Thiolation at C-2
Treatment with thiourea in ethanol introduces a thiol group, forming 6-amino-2-thioxo-1,3-dihydropyrimidin-4-one. This derivative exhibits enhanced bioactivity and serves as an intermediate for fused heterocycles.
Reaction Conditions :
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Reagents : Thiourea, P₂O₅
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Temperature : Reflux (78°C)
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Yield : 82–88%
Mannich Reactions
Primary amines and formaldehyde undergo Mannich-type cyclization with this compound, yielding tricyclic derivatives. Aniline, for instance, forms 6-phenyl-pyrimido[4,5-d]pyrimidin-4-one in 72% yield.
Industrial-Scale Production
Continuous Flow Reactors
Tubular reactors enable large-scale synthesis with precise temperature control (90°C) and residence times (30 minutes). This method achieves 85–90% conversion rates, outperforming batch processes.
Purification Strategies
Recrystallization from hot water or ethanol removes unreacted guanidine and byproducts. High-performance liquid chromatography (HPLC) ensures >98% purity for pharmaceutical applications.
Chemical Reactions Analysis
Condensation Reactions with Carbonyl Compounds
6-Amino-1H-pyrimidin-4-one reacts with aromatic aldehydes under varied conditions to form structurally distinct products:
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Acidic methanol (pH 5–6): Forms 9-substituted-1,3,6,8,9,10-hexahydro-2,7-dithioxopyrido[2,3-d:6,5-d']dipyrimidine-4,6-diones via intramolecular cyclization. The reaction proceeds through imino intermediate formation at C-6, enhancing nucleophilicity at C-5 for aldehyde carbonyl attack .
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DMF with acetic acid (pH 6.5–7): Yields 6-{[1-aryl-methylidene]-amino}-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one Schiff bases. The amino group directly attacks the aldehyde carbonyl without intermediate imino formation .
Key reagents: Benzaldehyde derivatives, methanol/HCl, DMF/AcOH.
With Formamide
Heating this compound with formamide at 110–130°C generates 7-mercapto-1,2-dihydropyrimido[4,5-d]pyrimidin-4-ol. The reaction involves sequential Schiff base formation and cyclization .
With Primary Amines and Formalin
Reaction with primary aromatic amines (e.g., aniline) and formaldehyde in methanol/AcOH yields 6-aryl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-pyrimido[4,5-d]pyrimidine-4-ones. This one-pot Mannich-type cyclization forms fused tricyclic systems .
Example:
textThis compound + Aniline + Formalin → 6-Phenyl-pyrimido[4,5-*d*]pyrimidine-4-one (Yield: 72%)
Nucleophilic Substitution Reactions
The compound participates in substitutions at electron-deficient positions:
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Chloropyrimidine derivatives: 4,6-Dichloropyrimidines react with nucleophiles (e.g., amines) in nBuOH/Et₃N under reflux to yield 6-amino-4-substituted pyrimidines. Electron-withdrawing groups enhance reactivity at C-6 .
Reactivity Trend:
| Substituent | Position | Reactivity | Yield Range |
|---|---|---|---|
| -Cl (electron-withdrawing) | C-6 | High | 68–85% |
| -NH₂ (electron-donating) | C-4 | Moderate | 29–50% |
Three-Component Condensation
A one-step synthesis of 6-amino-5-cyano-4-aryl-2-mercaptopyrimidines involves:
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Reactants: Aromatic aldehydes, malononitrile, thiourea/urea.
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Catalyst: Phosphorus pentoxide in ethanol under reflux.
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Mechanism: Knoevenagel condensation followed by cyclization and thiolation .
Example:
textBenzaldehyde + Malononitrile + Thiourea → 6-Amino-5-cyano-4-phenyl-2-mercaptopyrimidine (Yield: 88%, m.p. 175°C)
Thiolation
Reaction with thiourea in P₂O₅/EtOH introduces a mercapto group at C-2, producing 2-thioxo derivatives critical for antimicrobial activity .
Hydroxylation
Urea-based condensations yield 2-hydroxypyrimidine derivatives, as demonstrated in the synthesis of 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-hydroxypyrimidine .
Stability and Decomposition
Scientific Research Applications
4-Amino-6-hydroxypyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of nucleotides and nucleosides, which are essential for DNA and RNA synthesis.
Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-6-hydroxypyrimidine involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes involved in nucleotide synthesis, affecting DNA and RNA replication.
Pathways Involved: It may inhibit specific enzymes, leading to the disruption of cellular processes and exhibiting potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 6-amino-1H-pyrimidin-4-one and its analogs:
Structural and Functional Analysis
Substituent Effects
- Electron-Donating Groups: The amino (-NH₂) and hydroxyl (-OH) groups in this compound enhance hydrogen bonding and tautomerism . Methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) groups in analogs (e.g., CAS 52386-29-5 and 76750-84-0) increase steric bulk and alter solubility .
- Heterocyclic Modifications: Pyridinone derivatives (e.g., 6-amino-4-methylpyridin-2(1H)-one) exhibit distinct reactivity due to reduced ring nitrogen count compared to pyrimidinones .
Physical Properties
- Melting Points: 6-Amino-2-methoxy-4(1H)pyrimidinone (CAS 52386-29-5) has a higher melting point (214–216°C) than the parent compound, likely due to increased crystallinity from the methoxy group .
Lipophilicity :
- Methylthio (-SCH₃) and piperidinylmethyl groups (e.g., CAS 100052-02-6) enhance lipophilicity, impacting membrane permeability .
Q & A
Q. What safety protocols are critical for handling reactive intermediates (e.g., nitro derivatives)?
- Methodology :
- Hazard assessment : Review EINECS/ECHA classifications (e.g., EC 214-772-3 for this compound) .
- PPE : Use explosion-proof equipment for nitro-group-containing compounds and avoid grinding dry powders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
